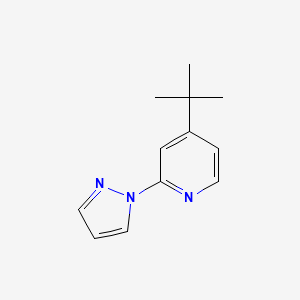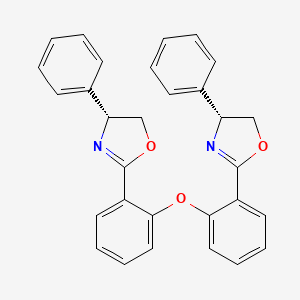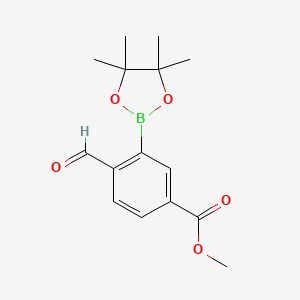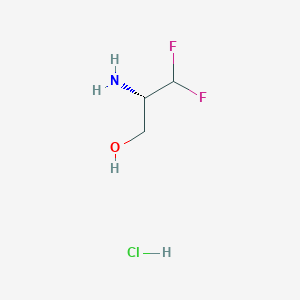
4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine
説明
4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-2-(1h-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reaction Media
A study focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the use of 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine in creating pyrazole compounds. This synthesis involved various reaction media, notably pyridine, and showed that different media can influence the regioselectivity of the resulting pyrazoles (Martins et al., 2012).
Ligands for Metal Extraction
The compound has been used in synthesizing pyrazole-based pyridine ligands. These ligands, including 2-[3-(tert-butyl)-1H-pyrazol-5-yl]-pyridine, were effective in extracting nickel(II) and copper(II) from solutions. This application highlights its potential in selective metal extraction processes (Pearce et al., 2017).
Photophysical Properties
The photophysical properties of Pt(II) complexes incorporating 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine have been studied. These complexes exhibited mechanoluminescence and were used in high-efficiency organic light-emitting diodes (OLEDs), indicating the compound's utility in advanced material science and lighting technology (Huang et al., 2013).
Coordination Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine, including structures similar to 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine, have been explored for their coordination chemistry. These compounds have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Electroluminescent Properties
Investigations into near-infrared emitting binuclear platinum (II) complexes used derivatives of 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine. These studies revealed the compound's significant role in improving the electroluminescent properties of these complexes, which are essential for optoelectronic applications (Su et al., 2016).
Catalysis and Polymerization
The compound has also found use in catalysis, specifically in the oligomerization and polymerization of ethylene. Nickel(II) complexes containing derivatives of 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine were found to catalyze the production of branched polyethylene, demonstrating the compound's potential in polymer science (Obuah et al., 2014).
Antitumor Agents
Research into Au(iii) complexes with ligands derived from 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine aimed to explore their potential as antitumor agents. These complexes showed moderate binding affinity to DNA and induced apoptosis in certain cell lines, indicating possible medical applications (Radisavljević et al., 2018).
Crystallography
The compound has been a subject of crystallographic studies, particularly in understanding the hydrogen-bonded structures and π-stacking interactions. These studies provide insights into the molecular architecture and potential applications in materials science (Tan et al., 2012).
Electronic Properties
Carbonyl molybdenum and tungsten derivatives containing 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine have been synthesized and characterized. Studies of these complexes have explored their electronic properties, contributing to the field of inorganic and coordination chemistry (Ji, 2011).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 4-tert-butyl-2-(1h-pyrazol-1-yl)pyridine have been used to develop inhibitors for p38alpha MAP kinase, a target for treating autoimmune diseases. This research underscores the compound's relevance in drug discovery (Regan et al., 2003).
特性
IUPAC Name |
4-tert-butyl-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIPESGJSYYVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8226707.png)
![tert-butyl 2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-4-(tetrahydrofuran-2-carbonyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8226713.png)







![2-(benzyloxy)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8226770.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B8226778.png)
![3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B8226801.png)

